molecular formula C8H7N B1282358 2-Ethynyl-3-methylpyridine CAS No. 30413-59-3

2-Ethynyl-3-methylpyridine

Cat. No.: B1282358
CAS No.: 30413-59-3
M. Wt: 117.15 g/mol
InChI Key: RHZFYNCENJWVQW-UHFFFAOYSA-N
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Description

2-Ethynyl-3-methylpyridine is an organic compound with the molecular formula C8H7N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the second position and a methyl group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with acetylene in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and pressures to facilitate the formation of the ethynyl group.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: 2-Ethyl-3-methylpyridine.

    Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

2-Ethynyl-3-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 2-Ethynylpyridine
  • 3-Ethynylpyridine
  • 2-Methyl-3-ethynylpyridine

Comparison: 2-Ethynyl-3-methylpyridine is unique due to the specific positioning of the ethynyl and methyl groups on the pyridine ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from other ethynyl-substituted pyridines.

Properties

IUPAC Name

2-ethynyl-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-8-7(2)5-4-6-9-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZFYNCENJWVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539547
Record name 2-Ethynyl-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30413-59-3
Record name 2-Ethynyl-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyl-3-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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